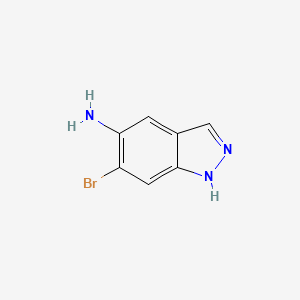

6-bromo-1H-indazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMFIJAMIVLPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-1H-indazol-5-amine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1H-indazol-5-amine is a strategically important heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its indazole core, a privileged scaffold in numerous pharmacologically active compounds, combined with the specific arrangement of a bromine atom and an amino group, offers a unique and versatile platform for the synthesis of novel therapeutic agents. The indazole moiety is a bioisostere of purine, enabling compounds derived from it to act as competitive inhibitors at the ATP-binding sites of various enzymes, particularly kinases. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical and Computational Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₃ | --INVALID-LINK--[1] |

| Molecular Weight | 212.05 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1360928-41-1 | --INVALID-LINK--[1] |

| Appearance | Solid (form may vary) | --INVALID-LINK--[2] |

| Purity | ≥98% (typically) | --INVALID-LINK--[1] |

| Storage | 4°C, protect from light | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | --INVALID-LINK--[1] |

| logP (calculated) | 1.9076 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[1] |

| Rotatable Bonds | 0 | --INVALID-LINK--[1] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of substituted indazoles. A common and effective strategy involves the construction of the indazole ring from a suitably substituted aniline precursor, followed by functional group interconversion.

A likely synthetic pathway commences with the nitration of 6-bromo-1H-indazole to introduce a nitro group at the 5-position, followed by the reduction of the nitro group to the desired amine. This approach is analogous to the synthesis of other amino-indazoles.[3]

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Plausible Two-Step Synthesis

The following protocol is a generalized procedure based on well-established chemical transformations for similar substrates and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 6-bromo-5-nitro-1H-indazole

This step involves the electrophilic nitration of 6-bromo-1H-indazole. The directing effects of the existing substituents on the indazole ring are crucial for achieving the desired regioselectivity.

-

Reaction:

-

To a stirred solution of concentrated sulfuric acid, cooled to 0 °C in an ice bath, slowly add 6-bromo-1H-indazole (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

-

Once the 6-bromo-1H-indazole has completely dissolved, add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 6-bromo-5-nitro-1H-indazole.

-

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine. Several methods are effective for this transformation, including catalytic hydrogenation or the use of reducing metals in acidic media.[4]

-

Reaction (using Iron in Ammonium Chloride):

-

In a round-bottom flask, suspend 6-bromo-5-nitro-1H-indazole (1.0 equivalent) in a mixture of ethanol and an aqueous solution of ammonium chloride.

-

Add iron powder (excess, e.g., 3-5 equivalents) to the suspension.

-

Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

-

Spectroscopic Characterization

The structural confirmation of synthesized this compound is crucial. Standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are employed for this purpose. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar indazole derivatives.[5]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the protons of the amino group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

-

Indazole Protons: Signals for H-3, H-4, and H-7 are expected in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants will be influenced by the electronic effects of the bromo and amino substituents.

-

Amino Protons: A broad singlet corresponding to the two protons of the NH₂ group is anticipated, the chemical shift of which can vary depending on the solvent and concentration.

-

NH Proton: A broad singlet for the N-H proton of the indazole ring is also expected, which may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

-

Aromatic Carbons: Seven distinct signals are expected for the carbon atoms of the indazole ring. The carbons attached to the bromine and amino groups will show characteristic chemical shifts.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the indazole ring system, the amino group, and the bromine atom. This trifecta of reactivity makes it a highly valuable intermediate in the synthesis of complex molecules.[6]

Caption: Key reactivity sites of this compound.

-

Reactions at the Indazole Nitrogens: The N-H of the pyrazole ring can undergo various reactions, including alkylation, arylation, and acylation. The regioselectivity of these reactions (N1 vs. N2) can often be controlled by the choice of reagents and reaction conditions.

-

Reactions of the Amino Group: The primary amino group at the 5-position is a versatile handle for a wide range of chemical transformations. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to form sulfonamides. It can also participate in reductive amination and other C-N bond-forming reactions.

-

Reactions of the Bromo Group: The bromine atom at the 6-position is particularly valuable for its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These include:

-

Suzuki-Miyaura Coupling: for the formation of C-C bonds with boronic acids or esters.

-

Buchwald-Hartwig Amination: for the formation of C-N bonds with amines.

-

Sonogashira Coupling: for the formation of C-C triple bonds with terminal alkynes.

-

Heck Coupling: for the formation of C-C double bonds with alkenes.

-

This reactivity allows for the introduction of a wide array of substituents at the 6-position, enabling the exploration of chemical space and the optimization of biological activity.

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of kinase inhibitors for the treatment of cancer and other diseases. The indazole scaffold serves as an excellent starting point for inhibitor design due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase active site.

The strategic placement of the amino and bromo groups allows for the systematic modification of the molecule to enhance potency and selectivity for specific kinase targets. The amino group can be functionalized to interact with specific residues within the active site, while the bromo group provides a site for the attachment of larger substituents that can extend into solvent-exposed regions of the ATP-binding pocket.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel, biologically active molecules. Its unique combination of a privileged indazole core with strategically placed reactive functional groups makes it an indispensable tool for medicinal chemists, particularly in the development of targeted kinase inhibitors. The plausible synthetic routes and understanding of its chemical reactivity outlined in this guide provide a solid foundation for researchers to leverage the full potential of this important chemical entity in their drug discovery endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

6-bromo-1H-indazol-5-amine molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-bromo-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted indazole, a heterocyclic scaffold of paramount importance in medicinal chemistry and drug development. An intricate understanding of its three-dimensional structure and conformational dynamics is critical for rational drug design, structure-activity relationship (SAR) studies, and predicting its interactions with biological targets. This guide provides a detailed examination of the molecule's structural features, focusing on its aromatic system, the influence of its substituents, and its conformational landscape, which is dominated by annular tautomerism. We synthesize data from established chemical principles, computational models, and spectroscopic methodologies to present a comprehensive structural profile. This document serves as a foundational resource for researchers leveraging this molecule in synthetic chemistry and pharmaceutical development.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery. This designation stems from its ability to bind to a wide array of biological targets with high affinity, leading to diverse pharmacological activities. Derivatives of indazole have been successfully developed into therapeutics for conditions ranging from cancer to inflammatory diseases.

The structural rigidity of the fused ring system, combined with its capacity for hydrogen bonding (both as a donor and acceptor) and π-stacking interactions, makes it an ideal framework for molecular recognition. The specific substitution pattern on the indazole core, such as that in this compound, fine-tunes its electronic properties, solubility, and steric profile, thereby modulating its biological activity. A precise characterization of its molecular structure and preferred conformation is the first step toward unlocking its full therapeutic potential.

Molecular Structure of this compound

The molecular architecture of this compound is defined by its core indazole system and the electronic effects of its bromine and amine substituents.

Core Heterocyclic System and Aromaticity

The indazole ring system is a 10 π-electron aromatic structure, adhering to Hückel's rule. This aromaticity confers significant thermodynamic stability. The molecule consists of a six-membered benzene ring fused to a five-membered pyrazole ring. The fusion of these rings results in a nearly planar structure, which is a key feature for its interaction with planar residues in protein binding sites, such as those involved in π-stacking.

Influence of Substituents

The substituents at the 5- and 6-positions significantly modulate the electronic landscape of the indazole ring:

-

5-Amino Group (-NH₂): The amino group is a strong electron-donating group (EDG) through resonance (+R effect). It increases the electron density on the aromatic ring, particularly at the ortho and para positions. This has profound implications for the molecule's reactivity and its ability to act as a hydrogen bond donor.

-

6-Bromo Group (-Br): Bromine is an electronegative atom, making it an electron-withdrawing group (EWG) through induction (-I effect). However, it also possesses lone pairs that can be donated through resonance (+R effect). Overall, it acts as a deactivating but ortho-, para-directing group in electrophilic aromatic substitution. Its presence is critical for modulating the molecule's lipophilicity and can serve as a key interaction point (halogen bonding) in a protein active site.

The interplay between the electron-donating amino group and the electron-withdrawing bromo group creates a unique electronic distribution that influences the molecule's dipole moment and intermolecular interactions.

Key Molecular Properties

A summary of the fundamental physicochemical properties of this compound is provided below. These parameters are essential for computational modeling, solubility assessment, and pharmacokinetic predictions.

| Property | Value | Source |

| CAS Number | 1360928-41-1 | [1][2] |

| Molecular Formula | C₇H₆BrN₃ | [1][2] |

| Molecular Weight | 212.05 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | [1] |

| LogP (Calculated) | 1.9076 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

Conformational Analysis

For a rigid, planar molecule like this compound, conformational analysis primarily centers on the phenomenon of annular tautomerism.

Annular Tautomerism: The Predominance of the 1H-Indazole Form

Indazole can exist in two primary tautomeric forms depending on the location of the proton on the pyrazole ring: 1H-indazole and 2H-indazole.[3] The 1H-tautomer, where the proton is on the nitrogen adjacent to the fused benzene ring (N1), is known as the benzenoid form. The 2H-tautomer, with the proton on the N2 nitrogen, is referred to as the quinonoid form.[3]

Numerous experimental and theoretical studies have conclusively shown that the 1H-tautomer is thermodynamically more stable .[4][5] This stability is attributed to the preservation of the benzene ring's full aromaticity in the 1H form, whereas the 2H form adopts a less stable quinonoid-like structure.[3][5]

Caption: Equilibrium between the more stable 1H and less stable 2H tautomers.

The energy difference between the two forms has been calculated to be significant, ensuring that under standard physiological conditions, this compound exists overwhelmingly as the 1H tautomer.

| Tautomer Comparison | Energy Difference (1H vs. 2H) | Conclusion | Reference |

| Thermodynamic Stability | 1H is more stable by ~2.3-3.6 kcal/mol | 1H tautomer is the predominant form | [4] |

Conformation in the Solid State: A Crystallographic Perspective

While no public crystal structure for this compound (CAS 1360928-41-1) is currently available in the Cambridge Structural Database (CSD), analysis of closely related bromo-amino-indazole structures allows for a robust prediction of its solid-state conformation.[6][7][8]

In the crystalline state, the molecule is expected to be nearly planar.[6] The conformation will be dominated by a network of intermolecular hydrogen bonds. The N-H from the indazole ring and the two N-H bonds from the 5-amino group will act as hydrogen bond donors. The N2 nitrogen of the pyrazole ring is the primary hydrogen bond acceptor. This typically leads to the formation of dimers or extended chains, creating a stable, well-ordered crystal lattice.[6]

Conformation in Solution: Insights from NMR Spectroscopy

In solution, the molecule retains its planar structure. The primary conformational question that can be addressed by Nuclear Magnetic Resonance (NMR) is the verification of the dominant tautomeric form. 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for this purpose.[9][10]

A NOESY experiment detects protons that are close in space (<5 Å). For the 1H-tautomer, a distinct NOE correlation would be expected between the N1-H proton and the proton at the C7 position of the indazole ring. The absence of such a correlation and the presence of other specific long-range correlations could suggest the 2H form, although this is highly unlikely to be the major species.[9]

Experimental and Computational Methodologies

Determining the precise molecular structure and conformation relies on a combination of experimental techniques and computational modeling.

Caption: Workflow for the comprehensive conformational analysis of the title compound.

Protocol: Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[11]

-

Crystal Growth: High-quality single crystals of this compound must be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques using a range of solvents (e.g., ethanol, ethyl acetate, dichloromethane).

-

Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam while being rotated. The diffraction pattern of the X-rays is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).

-

Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, torsion angles, and details of intermolecular interactions (like hydrogen bonds) can be derived.[12]

Protocol: Nuclear Magnetic Resonance (NMR) for Conformational Elucidation

NMR spectroscopy, particularly 2D NOESY, provides information on through-space proximity of nuclei, which is essential for confirming conformation in solution.[13][14]

-

Sample Preparation: Dissolve a pure sample (~5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d₆, which can exchange with the N-H protons, or CDCl₃ if solubility permits and N-H signals are desired).

-

Data Acquisition: Acquire a standard 1D proton spectrum to assign chemical shifts. Following this, acquire a 2D NOESY spectrum. The key parameter is the "mixing time," which is optimized (typically 300-800 ms) to allow for the nuclear Overhauser effect to build up.

-

Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the resulting spectrum for cross-peaks. A cross-peak between two protons indicates they are spatially close. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[15] The presence or absence of key correlations (e.g., N1-H to C7-H) confirms the tautomeric state.

Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides invaluable insights into molecular structure and energetics where experimental data is unavailable.[16]

-

Structure Building: Construct the 3D structure of both the 1H- and 2H-tautomers of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for both tautomers using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a sufficiently large basis set, such as 6-311++G(d,p).[17][18] This calculation finds the lowest energy (most stable) conformation of the molecule in the gas phase.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Analysis: Compare the final energies of the optimized 1H and 2H tautomers to determine their relative stability.[19] The optimized geometry provides theoretical bond lengths and angles that can be compared with experimental data if available. Further calculations can yield properties like the molecular electrostatic potential (MEP) map, which visualizes the electron-rich and electron-poor regions of the molecule, and frontier molecular orbitals (HOMO-LUMO), which are key to understanding reactivity.[17][18]

Summary and Significance

The molecular structure of this compound is a stable, planar, aromatic system. Its conformational landscape is overwhelmingly dominated by the 1H-tautomer , a consequence of the thermodynamic stability conferred by its benzenoid electronic structure. In the solid state, its conformation is dictated by a robust network of intermolecular hydrogen bonds, while it retains its planar monomeric form in solution.

For drug development professionals, this structural rigidity and defined tautomeric preference are advantageous. They reduce the conformational complexity that must be considered when modeling ligand-receptor interactions. The key structural features—the hydrogen-bonding capabilities of the amino and pyrazole groups, the potential for halogen bonding from the bromine atom, and the overall planar aromatic surface—are the primary determinants of its biological activity. A thorough understanding of these features, as outlined in this guide, is the cornerstone of designing next-generation indazole-based therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. Search - Access Structures [ccdc.cam.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]

- 17. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromo-hex-yl)-2-[4-(di-methyl-amino)-phen-yl]-3 H-imidazo[4,5- b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Introduction: A Pivotal Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 6-bromo-1H-indazol-5-amine (CAS: 1360928-41-1)

This compound is a heterocyclic building block that has emerged as a compound of significant interest for researchers and scientists in the field of drug discovery.[1][2] Its indazole core is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds.[3] Specifically, the indazole nucleus is recognized as a bioisostere of the purine ring found in adenosine triphosphate (ATP), allowing molecules derived from this scaffold to act as competitive inhibitors at the ATP-binding sites of enzymes, particularly kinases.[4]

The strategic placement of the amino and bromo groups on the indazole ring makes this compound a highly versatile intermediate. The amino group provides a key interaction point for hydrogen bonding within enzyme active sites, while the bromine atom serves as a reactive handle for introducing further molecular complexity through cross-coupling reactions.[4][5] This guide provides a comprehensive technical overview of its properties, a representative synthesis, its application in kinase inhibitor development, and relevant experimental protocols.

Physicochemical and Computational Properties

A clear understanding of the compound's fundamental properties is the first step in its effective application. The data below has been consolidated from various chemical suppliers and databases.[6][7][8][9][10]

| Property | Value |

| CAS Number | 1360928-41-1 |

| Molecular Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.05 g/mol |

| IUPAC Name | This compound |

| Synonym(s) | 5-Amino-6-bromo-1H-indazole |

| Purity | Typically ≥98% |

| Appearance | Solid (form may vary) |

| Storage Conditions | 4°C, protect from light, inert atmosphere |

| SMILES | NC1=CC2=C(NN=C2)C=C1Br |

| InChI Key | DKMFIJAMIVLPHS-UHFFFAOYSA-N |

| Topological Polar Surface Area (TPSA) | 54.7 Ų |

| logP (calculated) | 1.9076 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 0 |

Synthesis of the Indazole Core: A Representative Protocol

The construction of the indazole ring system is typically achieved by forming the pyrazole ring onto an appropriately functionalized benzene derivative.[11] While numerous specific pathways exist, a common and effective strategy for creating aminoindazoles involves the cyclization of a fluorobenzonitrile precursor with hydrazine.[12][13]

The following protocol is a representative, generalized procedure for the synthesis of an amino-bromo-indazole scaffold, based on established methodologies.

Workflow for Indazole Synthesis

Caption: Generalized synthetic workflow for an amino-indazole.

Step-by-Step Synthesis Protocol

Objective: To synthesize 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile as a foundational example of indazole ring formation.[12][13]

Materials & Reagents:

-

5-bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (80-99%)

-

Ethanol (EtOH)

-

Round-bottom flask or sealed reaction vessel

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 equivalent) in ethanol (approx. 20 mL per 1.0 mmol of nitrile), add hydrazine hydrate (10.0 equivalents).

-

Heating: The reaction mixture is heated to reflux (or heated in a sealed tube to ~70-90 °C) for 2-4 hours.[12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then concentrated to dryness using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to afford the final indazole product.[12]

Note: This protocol describes the synthesis of a structural isomer. The synthesis of the specific 6-bromo-5-amino isomer would require starting with a correspondingly substituted precursor, such as 2-bromo-5-fluoro-4-nitrobenzonitrile, followed by cyclization and subsequent reduction of the nitro group.

Application in Drug Discovery: The Kinase Inhibitor Scaffold

The indazole scaffold's most prominent role in modern drug discovery is as a foundational structure for potent and selective kinase inhibitors.[4][5][14][15] Kinases are critical enzymes in cellular signaling, and their dysregulation is a known driver of diseases like cancer.[15]

Mechanism of Action: Competitive ATP Inhibition

The 1H-indazole core acts as a "hinge-binder." The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase's "hinge region," the flexible loop that connects the N- and C-lobes of the enzyme.[4] This interaction mimics the way natural ATP binds, allowing the indazole-based inhibitor to occupy the ATP-binding pocket and block the kinase's phosphorylating activity.

Caption: Competitive inhibition of a kinase by an indazole derivative.

Leveraging the Bromo-Substituent: Suzuki Cross-Coupling

The bromine atom at the 6-position is not merely a placeholder; it is a key functional group for synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions.[4][5] This allows for the systematic exploration of the solvent-exposed regions of the ATP pocket, enabling chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

Generalized Protocol: Suzuki Cross-Coupling

Objective: To couple an arylboronic acid to the 6-bromo position of the indazole core.

Materials & Reagents:

-

This compound (or a protected derivative) (1.0 eq)

-

Arylboronic acid or ester (1.2 eq)

-

Palladium catalyst (e.g., [Pd(dppf)Cl₂]) (0.05 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)[5]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dried reaction vessel, add the 6-bromo-indazole, the arylboronic acid, the base, and the palladium catalyst.

-

Inerting: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times to remove oxygen.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Heating: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.[5]

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Generalized Protocol: Kinase Inhibition Assay

Objective: To measure the ability of a compound derived from this compound to inhibit the activity of a purified kinase enzyme.[15]

Materials & Reagents:

-

Recombinant human kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

Microplate (e.g., 384-well)

-

Detection reagent (e.g., phospho-specific antibody or luminescence-based ATP detection kit)

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Reaction: In the wells of a microplate, add the kinase enzyme and the test compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) to allow for binding.

-

Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

-

Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., fluorescence, luminescence) which corresponds to the amount of phosphorylation (or remaining ATP).

-

Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.[16] Users should consult the full Safety Data Sheet (SDS) before use.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, dark, and well-ventilated place as recommended.[9]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water.[17]

Conclusion

This compound (CAS 1360928-41-1) is more than just a chemical intermediate; it is a strategically designed scaffold that offers significant advantages in the field of medicinal chemistry. Its inherent ability to mimic ATP binding provides a robust starting point for kinase inhibitor design, while its functional handles—the amino and bromo groups—grant chemists the synthetic flexibility to build highly potent and selective therapeutic candidates. This combination of a privileged core and synthetic versatility ensures that this compound will remain a valuable tool for researchers dedicated to developing the next generation of targeted therapies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 1360928-41-1 [chemicalbook.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 1360928-41-1|this compound|BLD Pharm [bldpharm.com]

- 10. 1360928-41-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. chemscene.com [chemscene.com]

- 17. fishersci.com [fishersci.com]

Physical and chemical properties of 6-bromo-1H-indazol-5-amine

An In-Depth Technical Guide to 6-bromo-1H-indazol-5-amine: A Versatile Scaffold in Modern Drug Discovery

Introduction

This compound is a heterocyclic aromatic compound that has emerged as a significant building block in the field of medicinal chemistry. Its indazole core is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, underscoring its importance as a key intermediate in the synthesis of pharmacologically active molecules.[3][4]

Physicochemical and Computational Properties

The fundamental physical and computational properties of this compound are crucial for its application in synthesis and drug design. These properties dictate its solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | 5-Amino-6-bromo-1H-indazole, 6-Bromo-1H-indazol-5-ylamine | [5][6] |

| CAS Number | 1360928-41-1 | [5][6][7] |

| Molecular Formula | C₇H₆BrN₃ | [5][6] |

| Molecular Weight | 212.05 g/mol | [6] |

| Physical Form | Solid/Powder | |

| Purity | ≥97-98% (typical) | [6] |

| Melting Point | Not specified; similar compounds like 5-bromo-1H-indazole melt at 123-127 °C. | |

| Solubility | Limited aqueous solubility is expected. The non-substituted 1H-indazol-5-amine has a measured solubility of 17.9 µg/mL.[8] | |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | [6] |

| LogP (octanol-water partition coefficient) | 1.9076 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 0 | [6] |

Structural Elucidation and Spectroscopic Data

The definitive identification and purity assessment of this compound rely on a combination of standard analytical techniques, including NMR, Mass Spectrometry, and IR Spectroscopy.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the protons of the amine group. The protons on the benzene portion of the ring will appear as singlets or doublets in the aromatic region (typically δ 6.5-8.0 ppm). The two amine protons (-NH₂) will likely appear as a broad singlet, and the N-H proton of the pyrazole ring will also be present. The exact chemical shifts are dependent on the solvent and concentration.[9]

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (i.e., carbons bonded to bromine or nitrogen will be shifted accordingly).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[3] The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units. This provides definitive evidence for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. For this compound, key absorption bands are expected:

-

N-H Stretching: As a primary amine, two distinct bands are expected in the 3250-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the -NH₂ group.[10][11] A broader band for the indazole N-H stretch may also be observed.

-

N-H Bending: A bending vibration for the primary amine (scissoring) is typically observed around 1580-1650 cm⁻¹.[10][12]

-

C-N Stretching: A strong band for the aromatic C-N stretch is expected in the 1250-1335 cm⁻¹ range.[10]

-

Aromatic C-H and C=C Stretching: Standard absorptions for the aromatic ring will be present.

Chemical Reactivity and Synthetic Potential

The chemical reactivity of this compound is governed by its three key structural components: the nucleophilic amino group, the versatile bromo substituent, and the indazole ring itself. This trifecta of functionality makes it a highly valuable intermediate for building molecular complexity.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 1360928-41-1 [chemicalbook.com]

- 8. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 6-bromo-1H-indazol-5-amine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 6-bromo-1H-indazol-5-amine, a crucial building block in medicinal chemistry and drug development. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the prediction of solubility based on physicochemical properties and furnishes detailed, field-proven experimental protocols for its determination. This approach empowers researchers to generate precise, application-specific solubility data for this compound in various organic solvents.

Understanding the Solubility of this compound: A Physicochemical Perspective

The solubility of an organic compound is governed by its molecular structure and the nature of the solvent. For this compound, several key features dictate its solubility profile: the indazole core, the bromo substituent, and the amine group.

The indazole ring system, a bicyclic aromatic heterocycle, contributes to the molecule's rigidity and potential for π-π stacking interactions. The presence of both a hydrogen bond donor (the N-H of the indazole ring and the amine group) and hydrogen bond acceptors (the nitrogen atoms of the indazole ring and the lone pair on the amine nitrogen) suggests the capacity for hydrogen bonding.[1] The bromine atom attached to the benzene ring adds to the molecular weight and volume, and its electronegativity can influence the electronic distribution of the ring system.

The primary amine group (-NH2) is a polar functional group capable of forming strong hydrogen bonds. This group is expected to enhance solubility in polar protic solvents. However, the overall molecule has a significant nonpolar surface area due to the fused ring system, which will favor solubility in certain organic solvents.

Predictive models, such as those based on the octanol-water partition coefficient (LogP), can offer insights into a compound's lipophilicity and, by extension, its solubility in organic solvents. A calculated LogP of 1.9076 for this compound suggests a moderate degree of lipophilicity, indicating that it will likely exhibit solubility in a range of organic solvents.[1]

While specific data is scarce for this compound, it is a general observation that indazole derivatives are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols.[2]

Predicted and Observed Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can accept hydrogen bonds from the amine and indazole N-H groups and have a high dielectric constant, which helps to solvate the polar parts of the molecule. Indazole derivatives are generally known to be soluble in DMSO and DMF.[2] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, interacting favorably with the amine and indazole functional groups. |

| Nonpolar Aprotic | Dichloromethane (DCM), Chloroform | Moderate | The bromo-indazole core provides sufficient nonpolar character for solubility in these solvents, although the polar amine group may limit high solubility. |

| Nonpolar | Hexanes, Toluene | Low | The significant polarity and hydrogen bonding capability of the amine and indazole N-H groups are not well-solvated by nonpolar solvents. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The two most common methods in drug discovery and development are the determination of thermodynamic and kinetic solubility.[3]

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature.[4] The shake-flask method is the gold standard for this measurement.[5]

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. It is crucial to have undissolved solid remaining to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a fine-pored filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Workflow for Thermodynamic Solubility Determination

Caption: Shake-flask method for thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous or organic solvent system.[6] This method is high-throughput and commonly used in early drug discovery.[7]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into the desired organic solvent.

-

Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader (nephelometry). The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

(Optional) Filtration and Quantification: Alternatively, the samples can be filtered through a filter plate, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV or LC-MS.

Workflow for Kinetic Solubility Determination

Caption: High-throughput kinetic solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound in organic solvents is limited, a thorough understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. The presence of both hydrogen-bonding functionalities and a significant nonpolar scaffold suggests solubility in a range of polar aprotic and protic organic solvents. For researchers and drug development professionals requiring precise solubility data, the detailed experimental protocols for thermodynamic and kinetic solubility determination provided in this guide offer a robust framework for generating reliable, application-specific results.

References

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 6-bromo-1H-indazol-5-amine: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-bromo-1H-indazol-5-amine. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural and electronic properties of this molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in indazole derivatives.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) registry number 1360928-41-1, is a substituted indazole. The indazole core is a key pharmacophore in many biologically active compounds, and the presence of a bromine atom and an amine group provides versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Properties:

Caption: 2D Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the N-H proton of the indazole ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~8.0 | Singlet | 1H |

| H-4 | ~7.5 | Singlet | 1H |

| H-7 | ~7.3 | Singlet | 1H |

| -NH₂ | ~4.5-5.5 | Broad Singlet | 2H |

| -NH (indazole) | ~12.0-13.0 | Broad Singlet | 1H |

Interpretation:

-

The proton at the C-3 position is expected to be a singlet and appear at the most downfield position among the aromatic protons due to the influence of the adjacent nitrogen atoms.

-

The protons at C-4 and C-7 will also be singlets due to the substitution pattern. Their chemical shifts are influenced by the electron-donating amine group and the electron-withdrawing bromine atom.

-

The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

-

The indazole N-H proton is acidic and will appear as a very broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~120 |

| C-4 | ~115 |

| C-5 | ~140 |

| C-6 | ~100 |

| C-7 | ~125 |

| C-7a | ~145 |

Interpretation:

-

The carbon atoms attached to nitrogen (C-3, C-3a, C-7a) will have characteristic chemical shifts.

-

The carbon bearing the amino group (C-5) will be significantly shielded compared to a standard aromatic carbon.

-

The carbon atom bonded to the bromine (C-6) will be deshielded.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs should be used.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H and C-N bonds, as well as aromatic C-H and C=C bonds.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium (two bands for primary amine) |

| N-H Stretch (indazole) | 3100-3300 | Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| C=C Stretch (aromatic) | 1500-1600 | Medium to Strong |

| N-H Bend (amine) | 1580-1650 | Medium |

| C-N Stretch | 1250-1350 | Medium |

| C-Br Stretch | 500-600 | Medium to Strong |

Interpretation:

-

The presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region would confirm the primary amine group.

-

A broad absorption band around 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring, often broadened due to hydrogen bonding.

-

The aromatic C=C stretching vibrations will appear in the 1500-1600 cm⁻¹ region.

-

The N-H bending vibration of the primary amine is also expected in a similar region to the C=C stretches.

-

The C-N and C-Br stretching vibrations will be found in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Molecular Ion Peak:

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (212.05 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at M⁺ and M⁺+2, corresponding to the bromine isotopes ⁷⁹Br and ⁸¹Br.

Potential Fragmentation Pathway:

A common fragmentation pathway for indazole derivatives involves the loss of small molecules like HCN or N₂. The bromo-substituted aromatic ring can also undergo fragmentation.

Caption: A simplified potential fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for bromine.

Conclusion

The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a detailed chemical signature for this compound. While experimental data is not widely published, the predicted and expected spectral features outlined here offer a solid foundation for the identification and characterization of this important synthetic intermediate. Researchers and drug development professionals can use this information to ensure the quality of their materials and to facilitate the development of new chemical entities based on the indazole scaffold.

References

Potential biological activity of 6-bromo-1H-indazol-5-amine derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 6-Bromo-1H-indazol-5-amine Derivatives

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Among its many variations, the this compound framework serves as a particularly versatile starting point for the synthesis of potent and selective bioactive molecules. The strategic placement of the bromine atom and the amino group provides orthogonal handles for chemical modification, enabling extensive exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives originating from this core. We delve into their primary role as kinase inhibitors, detailing their mechanism of action and impact on critical oncogenic signaling pathways. Furthermore, we explore their downstream cellular effects, including antiproliferative activity and induction of apoptosis. This guide includes detailed, field-proven experimental protocols and data visualization to equip researchers and drug development professionals with the foundational knowledge required to leverage this promising scaffold in the discovery of novel therapeutic agents.

The this compound Scaffold: A Strategic Asset in Medicinal Chemistry

The Indazole Moiety as a Privileged Structure

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology, and the indazole ring system is a preeminent example.[2][3] Its bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a bioisostere for the purine ring of ATP. This mimicry allows indazole derivatives to function effectively as competitive inhibitors at the ATP-binding site of a vast number of enzymes, most notably protein kinases.[4] The nitrogen atoms in the pyrazole ring act as crucial hydrogen bond donors and acceptors, forming stable interactions with the hinge region of the kinase domain—a key determinant of binding affinity.[4] This inherent biological relevance has led to the development and FDA approval of several indazole-based kinase inhibitors, including Axitinib, Pazopanib, and Entrectinib, for the treatment of various cancers.[1][5][6]

Synthetic Versatility of the this compound Core

The this compound scaffold is not merely a biologically active core; it is a highly adaptable platform for synthetic elaboration. The two functional groups—the bromine atom at the C6 position and the amine at the C5 position—offer distinct and complementary opportunities for diversification.

-

The C6-Bromo Group: This position is primed for modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[4][7] These appended moieties can be designed to extend into the solvent-exposed regions of the target's binding pocket, significantly influencing the compound's potency and selectivity profile.

-

The C5-Amine Group: The amino group is a versatile nucleophile and a hydrogen bond donor. It can be readily functionalized through acylation to form amides, sulfonamides, or ureas. It can also undergo reductive amination or serve as a building block for further heterocyclic ring formation. These modifications can establish critical interactions within the active site of a target protein, further refining the compound's biological activity.[8]

This dual functionality allows for a combinatorial-like approach to library synthesis, enabling a systematic and thorough exploration of the chemical space around the indazole core to optimize for therapeutic efficacy.

Synthetic Strategies and Methodologies

The generation of a diverse library of derivatives from the this compound core relies on robust and well-established synthetic organic chemistry transformations. The general workflow involves the initial synthesis or acquisition of the core scaffold, followed by targeted derivatization.

General Synthetic Workflow

The process typically begins with the functionalization of the more reactive C6-bromo position, followed by modification of the C5-amino group, although the sequence can be reversed depending on the desired final structure and protecting group strategy.

Caption: Generalized workflow for the derivatization of this compound.

Protocol: Suzuki Cross-Coupling at the C6 Position

This protocol describes a representative Suzuki coupling reaction to introduce an aryl group at the C6 position of an N-protected this compound. The causality for this choice is the reaction's high tolerance for various functional groups and its reliability in forming C-C bonds.

Materials:

-

N-protected this compound (1.0 eq)

-

Arylboronic acid or pinacol ester (1.2-1.5 eq)

-

Palladium catalyst, e.g., Pd(dppf)Cl₂ (0.05 eq)[7]

-

Base, e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)[7]

-

Degassed solvent, e.g., 1,4-Dioxane/Water mixture (4:1)

-

Reaction vessel, inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry reaction vessel, add the N-protected this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture via syringe. Degassing is critical to prevent oxidative side reactions.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle to completion.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired C6-arylated indazole derivative.

Primary Biological Activity: Potent Kinase Inhibition

The predominant therapeutic application of indazole derivatives is in oncology, driven by their ability to inhibit protein kinases.[5][9] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer, driving uncontrolled cell growth, proliferation, and survival.[5]

Mechanism of Action at the ATP-Binding Site

Derivatives of this compound typically function as Type I kinase inhibitors, engaging in competitive and reversible binding at the ATP-binding site of the kinase.[4] The indazole core forms one or two hydrogen bonds with the backbone amide and carbonyl groups of the "hinge" region that connects the N- and C-lobes of the kinase. This interaction is the primary anchor for the inhibitor. The substituents introduced at the C5 and C6 positions then project into adjacent hydrophobic pockets and solvent-exposed regions, determining the inhibitor's overall potency and its selectivity profile across the human kinome.[5]

Key Kinase Targets and Signaling Pathways

Indazole-based compounds have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases.

-

VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[6]

-

FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling is implicated in various cancers, driving cell proliferation and survival.[2]

-

PLK4 (Polo-like Kinase 4): A master regulator of centriole duplication. Its overexpression leads to centrosome amplification and genomic instability, a common feature of cancer cells.[10][11]

-

Aurora Kinases: A family of serine/threonine kinases that are essential for mitotic progression. Their inhibition leads to mitotic arrest and apoptosis.[5]

Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole derivatives.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the IC₅₀ value of a test compound against a target kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human kinase and its specific substrate peptide

-

Test compounds (serially diluted in DMSO)

-

ATP solution (at Km concentration for the specific kinase)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Assay Buffer (optimized for the kinase)

-

White, opaque 384-well assay plates

Procedure:

-

Reaction Setup: In a 384-well plate, add 2.5 µL of assay buffer containing the kinase and substrate.

-

Compound Addition: Add 0.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

-

Initiate Reaction: Start the kinase reaction by adding 2.0 µL of ATP solution. Mix gently and incubate at room temperature for 60 minutes. The choice of a 60-minute incubation allows for sufficient product formation without depleting the substrate.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and simultaneously measures the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Antitumor Activity

The ultimate validation of a kinase inhibitor's potential lies in its ability to exert a functional effect in a cellular context.[12] Derivatives of this compound have demonstrated significant antitumor activities in various cancer cell models.[7][13]

Antiproliferative Effects and Data Summary

A primary metric for assessing anticancer activity is the ability of a compound to inhibit the growth and proliferation of cancer cells. This is typically quantified by an IC₅₀ value (the concentration required to inhibit cell growth by 50%).

| Compound ID | Core Structure | R¹ Group (at C6) | R² Group (at C5-amine) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| 2f | 6-substituted Indazole | Phenyl | (E)-3,5-dimethoxystyryl (at C3) | 4T1 (Breast) | 0.23 | [7][14] |

| 9f | 6-aminoindazole | H | 4-Fluorobenzyl | HCT116 (Colon) | 14.3 | [13] |

| C05 | Indazole | Pyridin-2-yl | (Modified) | MCF-7 (Breast) | 0.979 | [10] |

| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | H | (Modified) | MCF-7 (Breast) | 1.3 | [11] |

| Note: This table compiles data from structurally related indazole derivatives to illustrate the potential of the scaffold, as specific data for this compound derivatives may be proprietary. The positions of substituents may vary from the core topic structure but demonstrate the scaffold's activity. |

Induction of Apoptosis

Beyond simply halting proliferation (cytostatic effects), many potent indazole derivatives are cytotoxic, actively inducing programmed cell death, or apoptosis.[14][15] This is often a direct consequence of inhibiting pro-survival signaling pathways. The induction of apoptosis is confirmed by observing key cellular and molecular changes:

-

Molecular Markers: Upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulation of anti-apoptotic proteins like Bcl-2.[7][14]

-

Physiological Changes: Loss of mitochondrial membrane potential and externalization of phosphatidylserine on the cell surface.[7]

Caption: Intrinsic apoptosis pathway activated by the inhibition of survival signaling.

Protocol: Cellular Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (serially diluted in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment. This step ensures a healthy, uniform monolayer before treatment.

-

Compound Treatment: Treat the cells with 100 µL of medium containing serial dilutions of the test compounds. Include wells with DMSO as a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the viability against the log of compound concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent biological activity.

-

Substitutions at C6: As explored through Suzuki coupling, the introduction of small, planar aromatic or heteroaromatic rings (e.g., phenyl, pyridyl) is often well-tolerated and can enhance potency by forming favorable interactions in a hydrophobic pocket.[10]

-

Modifications of the C5-Amine: Converting the amine to a sulfonamide or a specific amide can introduce new hydrogen bond donors/acceptors, significantly impacting kinase selectivity and potency. The nature of the substituent attached to the amide or sulfonamide is critical for targeting specific sub-pockets within the kinase active site.[8][11]

-

N1-Alkylation: Substitution on the indazole nitrogen can modulate the compound's physicochemical properties (e.g., solubility) and can also be used to probe for additional interactions within the binding site.[8]

Caption: Key principles of the structure-activity relationship for the indazole scaffold.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. The scaffold's inherent ability to target the ATP-binding site of protein kinases, combined with its synthetic tractability, provides a robust platform for generating potent and selective inhibitors. The primary activities observed—kinase inhibition, antiproliferative effects, and apoptosis induction—are all hallmarks of effective anticancer agents.

Future research in this area should focus on several key objectives. First, a continued, systematic exploration of the SAR is needed to further optimize potency against specific, high-value kinase targets while minimizing off-target effects to reduce potential toxicity. Second, attention must be directed towards optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure they are suitable for in vivo evaluation. Finally, while kinase inhibition is the most prominent activity, this versatile scaffold may hold potential against other biological targets, and broader screening efforts could unveil novel therapeutic applications beyond cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. researchgate.net [researchgate.net]